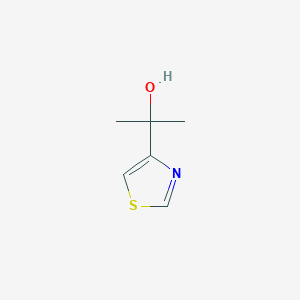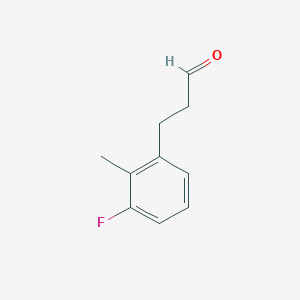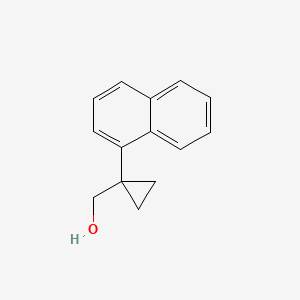
(1-(Naphthalen-1-YL)cyclopropyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Naphthalen-1-yl)cyclopropyl]methanol: is an organic compound characterized by a cyclopropyl group attached to a naphthalene ring through a methanol linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of naphthalene with diazomethane to form a cyclopropyl derivative, which is then subjected to reduction and subsequent hydroxylation to yield the final product .
Industrial Production Methods: Industrial production methods for [1-(naphthalen-1-yl)cyclopropyl]methanol are not well-documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Naphthalen-1-yl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form various cyclopropyl derivatives.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, particularly at the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are employed.
Major Products: The major products formed from these reactions include cyclopropyl ketones, carboxylic acids, and various substituted naphthalene derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(naphthalen-1-yl)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms .
Biology and Medicine:
Industry: In the industrial sector, this compound could be used in the development of new materials, such as polymers and resins, due to its structural rigidity and stability.
Mechanism of Action
The mechanism by which [1-(naphthalen-1-yl)cyclopropyl]methanol exerts its effects is not fully understood. it is believed to interact with molecular targets through its cyclopropyl and naphthalene moieties, potentially affecting various biochemical pathways .
Comparison with Similar Compounds
Naphthalene derivatives: Compounds like 1-naphthylmethanol and 2-naphthylmethanol share structural similarities but differ in their chemical reactivity and applications.
Cyclopropyl derivatives: Compounds such as cyclopropylmethanol and cyclopropylamine exhibit similar reactivity patterns but lack the aromatic naphthalene ring.
Properties
Molecular Formula |
C14H14O |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
(1-naphthalen-1-ylcyclopropyl)methanol |
InChI |
InChI=1S/C14H14O/c15-10-14(8-9-14)13-7-3-5-11-4-1-2-6-12(11)13/h1-7,15H,8-10H2 |
InChI Key |
GIZUKIRYKAFTGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CO)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Bromomethyl)phenoxy]-1,4-dichlorobenzene](/img/structure/B13609123.png)
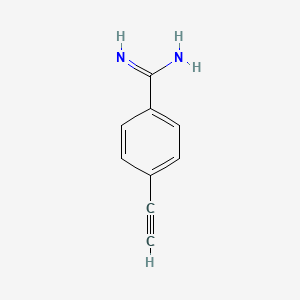
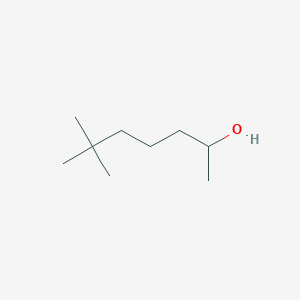


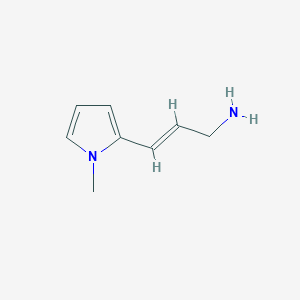
![{2-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine](/img/structure/B13609168.png)
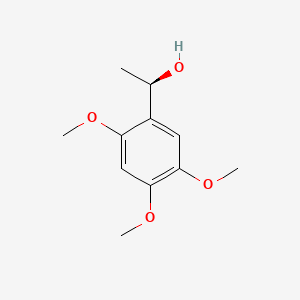
![3-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazolehydrochloride](/img/structure/B13609180.png)

